molecular formula C12H16O2S B15325881 1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B15325881
M. Wt: 224.32 g/mol
InChI Key: MVTVPJQKKVZJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers. These compounds are characterized by the presence of a sulfur atom bonded to two carbon atoms. The compound’s structure includes a phenyl ring substituted with two methyl groups and a thioether linkage connected to a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenylacetic acid and 2-mercaptoethanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the thioether linkage.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Could be explored for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-amine: Contains an amine group instead of a ketone.

Uniqueness

1-(3,4-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-9-3-4-11(7-10(9)2)12(14)8-15-6-5-13/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

MVTVPJQKKVZJBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.